molecular formula C8H7NOS B483778 3-Methyl-2(3H)-benzothiazolone CAS No. 2786-62-1

3-Methyl-2(3H)-benzothiazolone

Cat. No. B483778
CAS RN: 2786-62-1
M. Wt: 165.21g/mol
InChI Key: LSMMRJUHLKJNLR-UHFFFAOYSA-N
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Description

“3-Methyl-2(3H)-benzothiazolone” is a chemical compound with the molecular formula C8H7NS2. It has a molecular weight of 181.278 . This compound is also known by other names such as “2-Benzothiazolinethione, 3-methyl-”, “N-Methylbenzothiazoline-2-thione”, “3-Methyl-1,3-benzothiazoline-2-thione”, “3-Methylbenzothiazole-2-thione”, and "3-Methylbenzothiazoline-2-thione" .


Synthesis Analysis

While specific synthesis methods for “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been synthesized using various methods. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2(3H)-benzothiazolone” consists of a benzothiazolone ring with a methyl group attached . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been studied. For example, the chlorosulfonylation of benzoxazolin-2-one and its 3-methyl derivative has been studied, leading to the synthesis of a series of new derivatives .


Physical And Chemical Properties Analysis

“3-Methyl-2(3H)-benzothiazolone” has a molecular weight of 181.278 and a density of 1.39g/cm3 . It has a boiling point of 300.6ºC at 760mmHg and a melting point of 88-91ºC (lit.) .

Scientific Research Applications

1. Antitumor Applications

Research has shown that benzothiazole derivatives, including those related to 3-Methyl-2(3H)-benzothiazolone, have significant antitumor properties. For instance, the development of the antitumor benzothiazole prodrug Phortress, which entered Phase 1 trials, is a notable example of its application in cancer treatment. This prodrug is a derivative of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), an agent with selective and potent antitumor properties in vitro and in vivo (Bradshaw & Westwell, 2004).

2. Aldose Reductase Inhibition

A novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, showing potential in treating chronic diabetic complications. The lead candidate from this series, lidorestat, showed potent inhibition of aldose reductase, which is significant for managing diabetes-related complications (Van Zandt et al., 2005).

3. Analgesic and Anti-inflammatory Activities

Studies have explored the potential of 3-Methyl-2(3H)-benzothiazolone derivatives as analgesic agents. For instance, a series of 6-substituted-2(3H)-benzothiazolones demonstrated potent analgesic activity in various in vivo tests, suggesting their potential as new types of antinociceptive agents (Yous et al., 2001). Additionally, bivalent ligands derived from benzothiazolone were developed and showed significant in vitro anti-inflammatory activity, further indicating their therapeutic potential (Abdelazeem et al., 2015).

4. Biotransformation Studies

Biotransformation of benzothiazole derivatives by bacterial strains like Pseudomonas putida has been investigated, indicating the environmental and biological relevance of these compounds. For example, Pseudomonas putida strain HKT554 showed the capability to transform benzothiazole and its derivatives, which is significant for understanding the environmental fate and potential bioremediation of these compounds (El-Bassi et al., 2010).

Safety And Hazards

When handling “3-Methyl-2(3H)-benzothiazolone”, it is advised to wear suitable protective clothing and avoid contact with skin and eyes. It is also recommended to avoid ingestion and inhalation . The compound is considered hazardous and is toxic if swallowed .

Future Directions

While specific future directions for “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been synthesized for various applications. For instance, a new hybrid molecule containing a triazole and a benzoxazolone ring was synthesized, and its structure was confirmed by IR, 1H-, 13C-NMR, MS, and elemental analysis . This suggests potential future directions in the synthesis and study of similar hybrid molecules.

properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMMRJUHLKJNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182167
Record name 2(3H)-Benzothiazolone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2(3H)-benzothiazolone

CAS RN

2786-62-1
Record name 3-Methyl-2(3H)-benzothiazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2786-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Rudd, G Barany - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) 3-Methyl-2(3H)-benzothiazolone, C8H7NOS Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 40 Part …
Number of citations: 10 scripts.iucr.org
AS Unal, FK Onurdag, S Ozgen, D Dogruer, T Onkol - 2015 - nopr.niscpr.res.in
A series of sixteen new urea and thiourea derivatives at position 6 of 3-methyl-2(3H)-benzothiazolone ring have been prepared and studied using IR, 1 H NMR, mass spectra and …
Number of citations: 0 nopr.niscpr.res.in
A Unal, F KAYNAK ONURDAĞ, S Ozgen… - INDIAN JOURNAL OF …, 2015 - avesis.gazi.edu.tr
A series of sixteen new urea and thiourea derivatives at position 6 of 3-methyl-2(3H)-benzothiazolone ring have been prepared and studied using 1R, H-1 NMR, mass spectra and …
Number of citations: 3 avesis.gazi.edu.tr
O Petrov, M Gerova, K Petrova… - Journal of Heterocyclic …, 2009 - researchgate.net
As a result of the dramatic increase in fungal infections, in recent years serious attention has been directed toward the discovery and development of new antifungal drugs. Mostly …
Number of citations: 17 www.researchgate.net
M Mellor, SE Osbourn - Tetrahedron, 1991 - Elsevier
The rearrangement of 4-bromo-2(3H)-benzothiazolones to the corresponding 6-bromo-2(3H)-benzothiazolones has been shown to occur in high yield in refluxing 48% hydrobromic acid…
Number of citations: 5 www.sciencedirect.com
井上悟, 加藤寿郎 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
Chlobenthiazone (S-1901), 4-chloro-3-methyl-2(3H)-benzothiazolone, is a new fungicide for the control of rice blast. Greenhouse studies indicated that the fungicide had high …
Number of citations: 28 jlc.jst.go.jp
JF Delhomel, S Yous, P Depreux… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Adrenoceptors beta‐3‐subtype mediate lipolysis and in the search for potential beta‐3‐adrenergic receptors agonists for the treatment of obesity, we designed new arylethanolamines (…
Number of citations: 6 onlinelibrary.wiley.com
井上悟, 植松多聞, 加藤寿郎 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
During the infection process of blast fungus, Pyricularia oryzae, chlobenthiazone (S-1901), 4-chloro-3-methyl-2 (3H)-benzothiazolone, inhibited most effectively the appearance of …
Number of citations: 34 jlc.jst.go.jp
N Taku, K Hiroko, S Hiroyuki, M Hiroshi - Bulletin of the Chemical …, 2013 - cir.nii.ac.jp
Activation of dioxygen in the heme system is observed in an artificial aqueous model system. It has been demonstrated that in the system of a water-soluble hemin, tetrakis (N-…
Number of citations: 0 cir.nii.ac.jp
P Carato, Z Moussavi, S Yous, JH Poupaert… - Synthetic …, 2004 - Taylor & Francis
Friedel–Crafts acylation of highly activated aromatic nuclei is rendered difficult by the fact that extensive complexation of the substrate by the Lewis acid catalyst inevitably takes place, …
Number of citations: 3 www.tandfonline.com

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